molecular formula C14H15FN2O2 B3042035 ethyl 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate CAS No. 477710-46-6

ethyl 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate

Cat. No. B3042035
M. Wt: 262.28 g/mol
InChI Key: KRXPEHMOMPCHLF-UHFFFAOYSA-N
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Patent
US07015218B1

Procedure details

4-Fluorophenylhydrazine (7.75 g) and ethyl diacetoacetate (10.6 g) were added to ethanol (30 ml) and the mixture was refluxed for 3 h. The solvent was evaporated under reduced pressure and diisopropyl ether was added to the residue to allow crystallization. The crystals were recrystallized from a mixed solvent of ethyl acetate-diisopropyl ether to give ethyl 1-(4-fluorophenyl)-3,5-dimethylpyrazole-4-carboxylate (15.5 g), melting point: 59–60° C.
Quantity
7.75 g
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][NH2:9])=[CH:4][CH:3]=1.[CH3:10][CH2:11][O:12][C:13]([CH:15]([C:19]([CH3:21])=O)[C:16]([CH3:18])=O)=[O:14]>C(O)C>[F:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[C:19]([CH3:21])=[C:15]([C:13]([O:12][CH2:11][CH3:10])=[O:14])[C:16]([CH3:18])=[N:9]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
7.75 g
Type
reactant
Smiles
FC1=CC=C(C=C1)NN
Name
Quantity
10.6 g
Type
reactant
Smiles
CCOC(=O)C(C(=O)C)C(=O)C
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure and diisopropyl ether
ADDITION
Type
ADDITION
Details
was added to the residue
CUSTOM
Type
CUSTOM
Details
crystallization
CUSTOM
Type
CUSTOM
Details
The crystals were recrystallized from a mixed solvent of ethyl acetate-diisopropyl ether

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)N1N=C(C(=C1C)C(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 15.5 g
YIELD: CALCULATEDPERCENTYIELD 96.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.